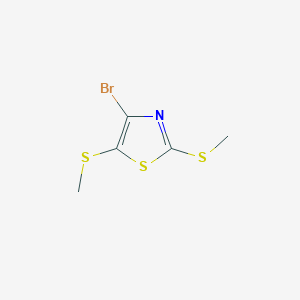

4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole

Description

BenchChem offers high-quality 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H6BrNS3 |

|---|---|

Molecular Weight |

256.2 g/mol |

IUPAC Name |

4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole |

InChI |

InChI=1S/C5H6BrNS3/c1-8-4-3(6)7-5(9-2)10-4/h1-2H3 |

InChI Key |

LQVKFJVQTAUUSI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(N=C(S1)SC)Br |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Dynamics of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole

Executive Summary

In the landscape of modern heterocyclic chemistry and rational drug design, polyfunctionalized thiazoles serve as privileged scaffolds. 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole (CAS: 139670-02-3), also referred to as 4-bromo-2,5-bis(methylthio)thiazole, is a highly specialized intermediate[1]. Characterized by its unique substitution pattern—two electron-rich methylsulfanyl ethers flanking a reactive carbon-bromine bond—this molecule is engineered for advanced transition-metal-catalyzed cross-coupling and late-stage functionalization.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural topography, and the precise synthetic methodologies required for its generation, specifically focusing on the base-induced Halogen Dance (HD) reaction[2].

Physicochemical Profiling & ADMET Implications

Understanding the physical properties of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is critical for predicting its behavior in both synthetic environments and biological systems. The data summarized below dictates its solubility profile, reactivity, and potential as a fragment in Fragment-Based Drug Discovery (FBDD)[1].

Quantitative Data Summary

| Property | Value | Causality & Implication for Drug Design |

| CAS Registry Number | 139670-02-3 | Ensures precise database retrieval and regulatory tracking[1]. |

| Molecular Formula | C5H6BrNS3 | Defines the stoichiometric boundaries and heavy atom count (10)[1]. |

| Molecular Weight | 256.2 g/mol | Falls well within the "Rule of Three" for FBDD (<300 Da), ensuring optimal ligand efficiency[1]. |

| Exact Mass | 254.88458 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation during synthetic monitoring[1]. |

| Topological Polar Surface Area (TPSA) | 91.7 Ų | The sulfur and nitrogen heteroatoms contribute to a TPSA that favors intestinal absorption but restricts passive Blood-Brain Barrier (BBB) crossing[1]. |

| Rotatable Bonds | 2 | Limited to the methylsulfanyl linkages. High structural rigidity minimizes the entropic penalty upon target binding[1]. |

| H-Bond Acceptors | 4 | The thiazole nitrogen and thioether sulfurs act as versatile hydrogen bond acceptors, ideal for anchoring into kinase hinge regions[1]. |

Structural and Electronic Topography

The reactivity of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is governed by the push-pull electronic dynamics of its substituents:

-

The Methylsulfanyl Groups (-SCH3): Positioned at C2 and C5, these groups are strong π -donors but σ -acceptors. They enrich the electron density of the thiazole ring, making it highly stable against oxidative degradation while modulating the basicity of the thiazole nitrogen.

-

The Bromine Atom (-Br): Located at the C4 position, the bromine atom serves as an orthogonal reactive handle. Because the C4 position of a thiazole is typically the least reactive toward nucleophilic aromatic substitution ( SNAr ), the presence of the bromo group specifically primes the molecule for palladium-catalyzed cross-coupling reactions (e.g., Stille, Suzuki-Miyaura)[3].

Synthetic Methodology: The Halogen Dance Reaction

The synthesis of highly substituted thiazoles often circumvents traditional electrophilic aromatic substitution due to poor regiocontrol. Instead, the Halogen Dance (HD) reaction is the gold standard[4]. This base-induced isomerization allows a halogen atom to migrate to a thermodynamically more stable position on the heteroaromatic ring[2].

Mechanistic Workflow Diagram

Figure 1: Mechanistic workflow of the base-induced Halogen Dance reaction for thiazole functionalization.

Step-by-Step Experimental Protocol

As a Senior Application Scientist, it is imperative to recognize that cryogenic control and anhydrous conditions are not merely recommendations—they are the self-validating parameters that prevent catastrophic reaction failure.

Objective: Synthesis of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole via HD and subsequent thiolation[5].

-

Preparation of the Lithiated Species:

-

Action: Dissolve the halogenated thiazole precursor (e.g., 2,4-dibromothiazole) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Cool the reactor to -78 °C using a dry ice/acetone bath.

-

Causality: Cryogenic temperatures are non-negotiable. They prevent the undesired ring-opening of the highly reactive lithiated thiazole intermediate and suppress nucleophilic attack by the diisopropylamine byproduct[3].

-

-

Base Addition:

-

Action: Add Lithium diisopropylamide (LDA) (1.1 equivalents) dropwise over 15 minutes.

-

Causality: LDA is utilized as a sterically hindered, non-nucleophilic base. It selectively deprotonates the most acidic ring proton (C5) without engaging in SNAr at the halogenated centers[6].

-

-

Halogen Dance Equilibration:

-

Action: Allow the reaction mixture to stir at -78 °C for 30 to 45 minutes.

-

Causality: The initial kinetic lithiated species undergoes a thermodynamically driven halogen-lithium exchange. The bromine atom migrates to the adjacent carbon, placing the lithium atom at the most stable position (adjacent to the sulfur/nitrogen heteroatoms)[4].

-

-

Electrophilic Quench:

-

Action: Introduce dimethyl disulfide (MeSSMe) (1.2 equivalents) dropwise. Maintain at -78 °C for 1 hour, then gradually warm to 0 °C.

-

Causality: The stable thiazolyl lithium intermediate acts as a potent nucleophile, cleaving the S-S bond of the disulfide to successfully install the methylsulfanyl (-SCH3) group. Warming to 0 °C ensures complete conversion[3].

-

-

Workup & Purification (Self-Validating Check):

-

Action: Quench the reaction with saturated aqueous ammonium chloride ( NH4Cl ). Extract with ethyl acetate (EtOAc), dry over Na2SO4 , and purify via flash column chromatography (silica gel, hexanes/EtOAc).

-

Causality: A mild acidic quench neutralizes the remaining base and lithium salts without degrading the acid-sensitive thioether linkages. Successful isolation should be immediately validated via HRMS (target mass: 254.88 Da) to confirm the absence of debrominated side products[1].

-

References

- Guidechem. "Thiazole, 4-bromo-2,5-bis(methylthio)- 139670-02-3 wiki". Guidechem.

- Molaid. "4-bromo-2,5-bis(methylthio)thiazole | 139670-02-3". Molaid.

- ResearchGate. "Halogen Dance Reactions — A Review". ResearchGate.

- ACS Publications. "Studies Toward the Synthesis of Leiodolide A". Organic Letters.

- ACS Publications. "Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans". Organic Letters.

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole

Abstract

This technical guide provides a detailed, in-depth overview of a proposed synthetic pathway for 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole, a specialized heterocyclic compound. Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide spectrum of biological activities and unique electronic properties.[1][2] The introduction of a bromine atom at the C4 position offers a versatile handle for further functionalization via cross-coupling reactions, while the bis(methylsulfanyl) groups at the C2 and C5 positions significantly modulate the molecule's electronic profile and lipophilicity.[3] This document outlines a logical, multi-step synthesis beginning with the formation of a core intermediate, followed by a regioselective bromination. The causality behind experimental choices, detailed step-by-step protocols, and methods for structural validation are presented to provide researchers, chemists, and drug development professionals with a robust framework for the synthesis of this and structurally related compounds.

Introduction: The Significance of Functionalized Thiazoles

The 1,3-thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, including the antibiotic Penicillin and the anticancer agent Bleomycin.[1][2] Its prevalence stems from the ring's ability to engage in hydrogen bonding and other non-covalent interactions, its metabolic stability, and its capacity to serve as a versatile synthetic platform.[4][5]

The target molecule, 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole, incorporates three key functional groups that enhance its potential utility:

-

2,5-bis(methylsulfanyl) Groups: These sulfur-containing moieties can influence the compound's conformation and electronic properties. In drug design, they can enhance binding to target proteins and modulate pharmacokinetic properties.

-

4-Bromo Group: The bromine atom is a critical functional handle. It makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments.[3] This is a cornerstone of modern medicinal chemistry for building libraries of complex molecules for biological screening.

This guide proposes a logical and efficient pathway to access this highly functionalized thiazole core.

Proposed Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves disconnecting the most synthetically accessible bonds first. The C-Br bond is a prime candidate for disconnection, as bromination of an existing thiazole ring is a well-established transformation.[6] This retrosynthetic strategy simplifies the problem into synthesizing the core intermediate, 2,5-bis(methylsulfanyl)-1,3-thiazole, which can then be selectively brominated.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Pathway and Protocols

The proposed forward synthesis is a two-stage process: (1) Synthesis of the core 2,5-bis(methylsulfanyl)-1,3-thiazole intermediate, and (2) Regioselective bromination to yield the final product.

Stage 1: Synthesis of 2,5-bis(methylsulfanyl)-1,3-thiazole Intermediate

Causality and Rationale: The synthesis of the core intermediate is predicated on a double S-alkylation of a suitable dimercapto-heterocycle precursor. While 2,5-dimercapto-1,3-thiazole is the ideal precursor, a commercially available and structurally similar compound, 2,5-dimercapto-1,3,4-thiadiazole, serves as an excellent model for this reaction type.[7][8] The reaction proceeds via deprotonation of the acidic thiol protons by a base, forming highly nucleophilic thiolate anions. These anions then readily attack an electrophilic methyl source, such as methyl iodide, in a classic Williamson ether-like synthesis to form the stable thioether (methylsulfanyl) linkages.

Experimental Protocol: Double S-Methylation

-

To a stirred solution of 2,5-dimercapto-1,3,4-thiadiazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetone) at 0 °C, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the dithiolate salt.

-

Add methyl iodide (CH₃I) (2.2-2.5 eq) dropwise to the suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,5-bis(methylsulfanyl)-1,3,4-thiadiazole. A similar procedure would be followed for the analogous thiazole precursor.

Data Presentation: Reagents for Stage 1

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2,5-Dimercapto-1,3,4-thiadiazole | 150.28 | 1.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.2 |

| Methyl Iodide (CH₃I) | 141.94 | 2.5 |

| Dimethylformamide (DMF) | - | Solvent |

Stage 2: Regioselective Bromination

Causality and Rationale: The final step is the electrophilic aromatic substitution on the electron-rich thiazole ring of the intermediate. The C4 and C5 positions of the thiazole ring are susceptible to electrophilic attack. With the C2 and C5 positions already substituted by methylsulfanyl groups, the C4 position is the only available site for substitution. The methylsulfanyl groups are activating and will facilitate this reaction. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as a milder and more selective brominating agent, which can reduce the formation of over-brominated byproducts.[6] The reaction is typically performed in a non-polar solvent like chloroform or carbon tetrachloride.

Experimental Protocol: C4-Bromination

-

Dissolve the 2,5-bis(methylsulfanyl)-1,3-thiazole intermediate (1.0 eq) in chloroform (CHCl₃) or acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with chloroform or dichloromethane.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by saturated sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole.[6]

Data Presentation: Reagents for Stage 2

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| 2,5-bis(methylsulfanyl)-1,3-thiazole | 177.31 (calculated) | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 |

| Chloroform (CHCl₃) | - | Solvent |

Structural Characterization and Validation

To ensure the trustworthiness of this protocol, rigorous characterization of the intermediate and final product is essential. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the two methylsulfanyl groups (singlets, ~2.5-3.0 ppm) and the disappearance of the C4-H proton signal in the final product. ¹³C NMR will show the corresponding shifts in the carbon signals upon bromination.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the final product by providing a highly accurate mass measurement. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups and the overall structure of the thiazole ring.

Synthesis Workflow Visualization

The complete forward synthesis pathway is illustrated below, providing a clear visual summary of the entire process.

Caption: The two-stage forward synthesis pathway.

Conclusion

This guide details a robust and scientifically grounded two-step synthetic pathway to 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole. By first constructing the core bis(methylsulfanyl)thiazole intermediate via a double S-methylation reaction, followed by a regioselective bromination at the C4 position, the target compound can be accessed in a controlled manner. The methodologies are based on well-established, high-yielding reactions in heterocyclic chemistry. This highly functionalized thiazole serves as a valuable building block for further elaboration in drug discovery and materials science applications, underscoring the importance of efficient and logical synthetic design.

References

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

Al-Sammarrae, K. A. F., Al-Rawi, R. A. K., & Al-Iraqi, M. A. A. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-302. [Link]

-

Shafiee, A., & Ghassem-zadeh, M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. [Link]

- (No Source Found)

- (No Source Found)

-

Karolak-Wojciechowska, J., et al. (2011). 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]

-

Schröder, J., et al. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. [Link]

- (No Source Found)

-

Abdel-Wahab, B. F., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

- (No Source Found)

-

Gherman, A. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6563. [Link]

- (No Source Found)

- (No Source Found)

-

Kiryanov, A. A., et al. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 87(17), 11779–11786. [Link]

-

Liu, Y., et al. (2018). Preparation of 2,5-bis(methylallyl thioester)-thiadiazole with high refractive index and its coatings. Journal of Coatings Technology and Research, 15(5), 1145–1152. [Link]

- (No Source Found)

- (No Source Found)

-

Pilipenko, T. N., et al. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([9][10][11]thiadiazole). Molbank, 2022(2), M1389. [Link]

- (No Source Found)

- Pilgram, K. H. (1971). U.S. Patent No. 3,577,427. Washington, DC: U.S.

- (No Source Found)

- (No Source Found)

-

Gotor, V., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules, 29(8), 1938. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Structural Characterization and Molecular Weight Profiling of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole

Executive Summary

4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole (CAS: 139670-02-3) is a polyfunctionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and organic materials. Featuring a highly specific substitution pattern, this compound provides orthogonal reactivity handles for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution. This technical whitepaper provides an in-depth analysis of its molecular weight, physicochemical properties, and the analytical methodologies required for its rigorous experimental characterization.

Chemical Architecture and Mass Fundamentals

The molecular formula of 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is C₅H₆BrNS₃ . The precise molecular weight (MW) of this compound is a critical parameter for stoichiometric calculations during complex multi-step syntheses and for assessing its viability within drug-likeness parameters.

The total mass is derived from three distinct structural components, each engineered for specific chemical causality:

-

The 1,3-Thiazole Core (C₃H₃NS): Provides a stable, aromatic scaffold that mimics various biological pharmacophores.

-

Bromine Substitution at C4 (-Br): Adds significant atomic mass (79.90 g/mol ) and introduces a distinct isotopic signature. Causality: Bromine is strategically positioned to serve as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions, enabling the modular assembly of extended biaryl systems[1].

-

Methylsulfanyl Groups at C2 and C5 (-SCH₃): These thioether moieties (47.10 g/mol each) modulate the electron density of the thiazole ring. Causality: Beyond increasing lipophilicity for better membrane permeability, these groups can be selectively oxidized to sulfoxides or sulfones, transforming them into excellent leaving groups for subsequent nucleophilic substitution[1].

Quantitative Physicochemical Profile

The exact molecular weight and associated properties dictate the compound's behavior in both biological assays and synthetic workflows. The theoretical average molecular weight is calculated at 256.21 g/mol , while the monoisotopic mass—crucial for high-resolution mass spectrometry (HRMS)—is 254.88458 Da [2].

Table 1: Physicochemical Properties and Mass Specifications

| Property | Value | Analytical & Synthetic Significance |

| Average Molecular Weight | 256.21 g/mol | Essential for bulk stoichiometric calculations and yield determination. |

| Monoisotopic Mass | 254.88458 Da | Target exact mass for HRMS identification[2]. |

| Molecular Formula | C₅H₆BrNS₃ | Defines the elemental composition and heavy atom count (10 atoms)[2]. |

| XLogP3-AA | ~3.7 | Indicates moderate lipophilicity, favorable for cellular permeability[2]. |

| Rotatable Bonds | 2 | Confers structural rigidity, minimizing the entropic penalty upon target binding[2]. |

Analytical Methodology: LC-MS/MS Validation Protocol

To establish a self-validating system for confirming the molecular weight and structural integrity of 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is strictly required.

Causality in Experimental Design

The selection of Electrospray Ionization in positive mode (ESI+) is driven by the basicity of the thiazole nitrogen, which readily accepts a proton to form an [M+H]⁺ pseudo-molecular ion. The chromatographic gradient utilizes formic acid to maintain an acidic pH, which suppresses unwanted silanol ionization on the C18 stationary phase and maximizes analyte protonation.

Step-by-Step Execution Protocol

-

Sample Preparation: Dissolve the analyte in LC-MS grade acetonitrile to a final concentration of 1 µg/mL. Logic: Acetonitrile ensures complete solvation of this moderately lipophilic (LogP ~3.7) compound while remaining fully miscible with the mobile phase.

-

Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column. Run a linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

-

Primary MS Detection (Q1): Scan in ESI+ mode. Self-Validation Check: Bromine exists naturally as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. Therefore, the mass spectrum must display twin peaks at m/z 255.9 [M+H]⁺ and m/z 257.9 [M+H]⁺ of approximately equal intensity. The absence of this doublet indicates a false positive or degradation.

-

Tandem MS Fragmentation (Q2/Q3): Isolate the m/z 255.9 precursor ion and subject it to Collision-Induced Dissociation (CID) using argon gas. Logic: The lowest energy bond cleavages will result in the loss of a methyl radical (-15 Da) or the entire methylsulfanyl group (-47 Da), yielding diagnostic fragment ions that confirm the C2/C5 substituents.

Figure 1: LC-MS/MS analytical workflow for molecular weight validation of the thiazole derivative.

Implications for Drug Development

Understanding the exact molecular weight of 4-bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is paramount for rational drug design. At 256.21 g/mol , the compound is highly compliant with Lipinski’s Rule of Five (MW < 500 Da).

This relatively low molecular weight provides medicinal chemists with a substantial "mass budget." When this building block is conjugated to other pharmacophores via the C4-bromo handle, the resulting novel chemical entities are far less likely to exceed the 500 Da threshold. Consequently, utilizing this specific thiazole derivative preserves favorable oral bioavailability, optimal ligand efficiency, and predictable pharmacokinetic properties in downstream drug candidates.

References

- Guidechem. "Thiazole, 4-bromo-2,5-bis(methylthio)- 139670-02-3".

- Molaid. "4-bromo-2,5-bis(methylthio)thiazole | 139670-02-3". Molaid Chemical Directory.

- Thieme E-Journals. "Synlett / Full Text: Subsequent nucleophilic substitution". Thieme Connect.

Sources

Theoretical and Computational Profiling of Brominated Thiazole Derivatives: A Technical Whitepaper

Executive Summary

Brominated thiazoles represent a privileged class of heterocyclic scaffolds with profound applications in medicinal chemistry, agrochemicals, and materials science. The strategic introduction of a bromine atom into the electron-deficient 1,3-thiazole ring alters its stereoelectronic landscape, enhancing lipophilicity, enabling halogen bonding, and providing a highly reactive handle for transition-metal-catalyzed cross-coupling[1][2]. This whitepaper provides an in-depth technical guide bridging theoretical quantum chemical profiling (Density Functional Theory), computational target prediction (Molecular Docking), and empirical synthetic validation.

Quantum Chemical Profiling: Density Functional Theory (DFT)

To rationally design bromothiazole derivatives, researchers must first understand their intrinsic electronic properties. Density Functional Theory (DFT) serves as the foundational tool for mapping the reactivity and stability of these heterocycles.

Causality in Computational Methods

The choice of functional and basis set in DFT is not arbitrary; it is dictated by the chemical environment of the thiazole:

-

Organic Small Molecules: The B3LYP hybrid functional paired with the 6-311G(d,p) basis set is the gold standard for purely organic bromothiazoles. It provides an optimal balance between computational cost and accuracy for predicting frontier molecular orbitals (FMOs) and dipole moments[3].

-

Organometallic Complexes: When bromothiazoles act as ligands coordinating with transition metals (e.g., Ruthenium or Osmium), standard B3LYP struggles with medium-range correlation energies. Here, the M06-L local functional is utilized alongside LANL2TZ(f) pseudopotentials for the metal center to account for relativistic effects, while maintaining 6-311G(d,p) for the ligand atoms[4].

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the compound's kinetic stability and reactivity. In brominated thiazoles, the HOMO is typically localized over the C5=C4 double bond and the sulfur atom, indicating these as primary sites for electrophilic attack or electron donation[3]. The HOMO-LUMO energy gap ( ΔE ) for stable bromothiazole derivatives generally ranges from 4.5 to 5.0 eV, indicating moderate stability against spontaneous oxidation or reduction[5].

Table 1: Representative DFT Parameters of Brominated Thiazole Systems

| Compound / System | Key Application | Computational Level | HOMO (eV) | LUMO (eV) | Bandgap ( ΔE , eV) |

| 5-Bromothiazol-2-amine | Corrosion Inhibition | B3LYP/6-31G(d,p) | -5.82 | -1.12 | 4.70 |

| 4-(Bromomethyl)thiazole | Synthetic Intermediate | B3LYP/6-311G** | -6.10 | -1.45 | 4.65 |

| 4-Bromothiazole-Ru(II) | Anticancer Agent | M06-L/LANL2TZ | -5.45 | -2.10 | 3.35 |

| (Note: Values are representative approximations synthesized from theoretical literature[3][4][5]) |

Molecular Docking and Target Interaction

Molecular docking bridges the gap between quantum mechanics and biological efficacy. The bromine atom in these derivatives is not merely a steric placeholder; it actively participates in binding via halogen bonding —a highly directional interaction where the electrophilic region (σ-hole) of the bromine atom interacts with Lewis base residues (e.g., backbone carbonyls) in the protein target[6][7].

Step-by-Step Methodology: Molecular Docking Workflow

To ensure a self-validating and reproducible computational pipeline, the following protocol must be strictly adhered to:

-

Ligand Preparation: Construct the 3D geometry of the bromothiazole derivative. Perform a preliminary DFT optimization (B3LYP/6-31G*) to resolve accurate partial charges (e.g., Mulliken or RESP charges) rather than relying on empirical force-field approximations[1].

-

Receptor Preparation: Retrieve the high-resolution crystal structure of the target (e.g., c-KIT kinase or Bcl-2) from the Protein Data Bank. Strip all non-essential water molecules, add polar hydrogens to correct tautomeric states, and assign Kollman charges[4][7].

-

Grid Box Generation: Define a search space centered on the known active site. Use a grid spacing of 0.375 Å to ensure the grid encompasses all critical interacting residues without introducing excessive computational noise.

-

Docking Execution: Utilize a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Set the exhaustiveness parameter to at least 16 to guarantee thorough conformational sampling of the brominated side chains[4].

-

Pose Analysis: Extract the lowest binding energy ( ΔG ) pose. Validate the pose by confirming the presence of π−π stacking with the thiazole core, hydrogen bonding with the ring nitrogen, and halogen bonding with the bromine substituent[1][8].

Fig 1. Computational workflow integrating DFT optimization with molecular docking.

Experimental Validation: Synthesis of Bromothiazoles

Theoretical predictions are only as valuable as their empirical viability. The synthesis of brominated thiazoles requires precise regiocontrol. The electron-rich nature of the thiazole ring (specifically at C5) makes it susceptible to electrophilic substitution, while the C2 position often requires directed metalation[2][8].

Causality in Reagent Selection

Direct bromination using elemental bromine ( Br2 ) is highly exothermic and frequently leads to uncontrolled polyhalogenation (e.g., 2,4,5-tribromothiazole)[9]. To achieve regioselective mono-bromination at the C5 position, N-bromosuccinimide (NBS) is the reagent of choice. NBS provides a low, steady-state concentration of electrophilic bromine ( Br+ ), which kinetically favors attack at the C5 carbon—the site with the highest HOMO coefficient[5][8].

Step-by-Step Methodology: Regioselective Synthesis of 5-Bromo-2-substituted Thiazole

This protocol outlines a self-validating system for synthesizing a C5-brominated thiazole derivative, ensuring high yield and purity for downstream cross-coupling (e.g., Suzuki or Sonogashira reactions)[2][8].

-

Substrate Preparation: Dissolve 10.0 mmol of the 2-substituted thiazole precursor in 20 mL of anhydrous N,N-dimethylformamide (DMF) within a flame-dried round-bottom flask. Purge the system with argon to prevent oxidative degradation[5].

-

Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 10.5 mmol (1.05 equiv) of N-bromosuccinimide (NBS) in small portions over 15 minutes. Critical Step: Temperature control is paramount to suppress radical formation and ensure strict electrophilic aromatic substitution[5][8].

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 2 to 4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) mobile phase.

-

Quenching and Extraction: Once complete, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ) to neutralize any unreacted electrophilic bromine. Extract the aqueous layer with ethyl acetate ( 3×20 mL).

-

Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (gradient elution: petroleum ether to 1:5 ethyl acetate/petroleum ether) to isolate the pure 5-bromothiazole[8].

Fig 2. Regioselective logic for the bromination of the thiazole heterocyclic core.

Conclusion

The rational design of brominated thiazole derivatives relies on a continuous feedback loop between theoretical modeling and experimental chemistry. By utilizing DFT to map electronic landscapes and molecular docking to predict target affinities, researchers can bypass empirical trial-and-error. When these computational insights are paired with highly regiocontrolled synthetic methodologies, the development of novel thiazole-based therapeutics and advanced materials is significantly accelerated.

References

- 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole - Smolecule - smolecule.com -

- 2-Bromo-N-methyl-5-thiazolemethanamine|For Research - Benchchem - benchchem.com -

- THEORETICAL AND EXPERIMENTAL STUDIES OF THE CORROSION BEHAVIOR OF SOME THIAZOLE DERIV

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs - nih.gov -

- Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogen

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Biologically Active Agents - semanticscholar.org -

- Dalton Transactions - RSC Publishing - rsc.org -

- Regiocontrolled Synthesis of Substituted Thiazoles - acs.org -

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mjcce.org.mk [mjcce.org.mk]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Buy 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole | 852180-42-8 [smolecule.com]

- 6. 4-Bromothiazole | 34259-99-9 | Benchchem [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-Bromo-N-methyl-5-thiazolemethanamine|For Research [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

A Predictive Reactivity Profile of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole: A Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides a comprehensive, predictive analysis of the reactivity of the novel heterocyclic compound, 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole. In the absence of direct experimental literature for this specific molecule, this document leverages established principles of heterocyclic chemistry and extensive data from analogous structures to construct a scientifically rigorous and actionable reactivity profile. The guide focuses on the anticipated behavior of the key functional groups: the C4-bromine atom, and the C2- and C5-methylsulfanyl substituents. Detailed discussions on prospective palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and oxidation of the sulfur moieties are presented. Furthermore, this whitepaper includes representative, detailed experimental protocols and visual workflows to aid researchers in the strategic design of synthetic routes for the functionalization of this promising thiazole scaffold. This document is intended to serve as a foundational resource for researchers in drug discovery, materials science, and synthetic organic chemistry, enabling them to unlock the potential of this and related substituted thiazoles.

Introduction and Strategic Overview

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry and materials science, found in a wide array of FDA-approved drugs and advanced organic materials.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents and functional molecules.[2][3] The hypothetical molecule, 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole (1) , presents a particularly intriguing case for synthetic exploration. It features three distinct points for potential functionalization: a reactive C4-bromo substituent, ideal for cross-coupling reactions, and two methylsulfanyl groups at the C2 and C5 positions, which can modulate the electronic character of the ring and offer further synthetic handles.

This guide provides a predictive analysis of the reactivity of compound 1 . By deconstructing the molecule into its core components—the thiazole nucleus, the C4-bromo group, and the C2/C5-methylsulfanyl groups—we can infer a detailed reactivity map based on well-documented chemistry of analogous structures.[4][5] The primary objective is to equip researchers with the foundational knowledge required to strategically design and execute synthetic transformations of this molecule, thereby accelerating its potential application in various scientific domains.

Predicted Synthetic Accessibility

While there are numerous methods for thiazole synthesis, the construction of a polysubstituted system like 1 would likely be approached through a multi-step sequence.[6][7] A plausible route could involve the initial formation of a 2,5-disubstituted thiazole, followed by a selective bromination at the C4 position. The Hantzsch thiazole synthesis is a classic and reliable method for creating the thiazole core, though it may be less accessible for 2,5-disubstituted patterns due to the need for potentially unstable α-haloaldehydes.[8] More contemporary methods, such as those involving the cyclization of α-amino acids or multicomponent reactions, could offer more efficient pathways.[7][9]

A potential synthetic workflow is outlined below:

Caption: Predicted synthetic workflow for 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole.

Core Reactivity Profile

The reactivity of compound 1 can be logically dissected by considering the distinct chemical nature of each substituent and its position on the thiazole ring. The thiazole nucleus itself is electron-rich, but the precise reactivity is heavily influenced by its substituents.

The C4-Bromo Group: A Gateway to Molecular Diversity

The bromine atom at the C4 position is predicted to be the most synthetically versatile handle on the molecule. Aryl and heteroaryl bromides are classic substrates for a wide range of palladium-catalyzed cross-coupling reactions.[10] This allows for the introduction of a vast array of new carbon-carbon and carbon-heteroatom bonds.

The C4-bromo position is expected to readily participate in several key cross-coupling reactions:

-

Suzuki-Miyaura Coupling: This reaction with boronic acids or their esters is one of the most robust methods for forming C-C bonds.[11][12] It is anticipated that compound 1 will couple efficiently with a variety of aryl- and heteroarylboronic acids under standard conditions.[13]

-

Sonogashira Coupling: The introduction of an alkyne moiety via Sonogashira coupling with a terminal alkyne is another highly probable transformation.[14][15] This reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst.[16]

-

Stille Coupling: Coupling with organostannanes (Stille coupling) offers an alternative for C-C bond formation, particularly when other methods may not be suitable.[17][18]

-

Negishi Coupling: The use of organozinc reagents in Negishi coupling is also a viable strategy, often demonstrating high functional group tolerance.[4]

The general workflow for these coupling reactions is illustrated below:

Caption: Key palladium-catalyzed cross-coupling reactions at the C4-bromo position.

The C4-bromo group is also susceptible to metal-halogen exchange, most commonly with organolithium reagents like n-butyllithium or via Grignard reagent formation.[19][20] This transformation generates a potent thiazol-4-yl nucleophile, which can then be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). This two-step sequence provides an alternative route to functionalization that is complementary to cross-coupling methods.[21][22]

The C2 and C5-Methylsulfanyl Groups: Modulators and Secondary Reaction Sites

The two methylsulfanyl (-SMe) groups are expected to have a significant impact on the electronic properties of the thiazole ring. As sulfur is less electronegative than nitrogen, these groups are generally considered to be electron-donating by resonance, which can influence the reactivity of the ring itself.

A primary and highly predictable reaction of the methylsulfanyl groups is their oxidation.[23] Treatment with mild oxidizing agents (e.g., one equivalent of m-CPBA or Oxone®) would likely yield the corresponding sulfoxides. More vigorous oxidation (e.g., with excess oxidizing agent) would lead to the formation of the methylsulfonyl (-SO₂Me) groups.[24]

This transformation is not merely a functional group interconversion; it fundamentally alters the electronic nature of the molecule. The resulting sulfonyl groups are strongly electron-withdrawing, which would deactivate the thiazole ring towards electrophilic attack but could activate it for nucleophilic aromatic substitution (SNAr).[25][26]

While the C4-bromo group is the primary site for substitution, the C2 and C5 positions could potentially undergo nucleophilic aromatic substitution, especially if the sulfur atoms are oxidized to the electron-withdrawing sulfone state.[27] The C2 position of the thiazole ring is known to be electron-deficient and thus more susceptible to nucleophilic attack.[28][29] Therefore, a 2-methylsulfonyl-thiazole derivative could be a substrate for SNAr with strong nucleophiles.[30][31]

Caption: Predicted reactivity pathway for the methylsulfanyl groups.

Potential Applications in Drug Discovery and Materials Science

Given the predicted reactivity, 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole emerges as a valuable building block. The ability to easily functionalize the C4 position via cross-coupling reactions opens the door to creating libraries of novel compounds for biological screening.[32] Thiazole-containing molecules are known to exhibit a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][33]

In materials science, functionalized thiazoles are used in the development of organic electronics, polymers, and coatings.[34] The ability to introduce various aryl and alkynyl groups onto the thiazole core allows for the fine-tuning of photophysical and electronic properties.

Representative Experimental Protocols

The following protocols are provided as a starting point for the experimental exploration of compound 1 . They are based on established procedures for similar substrates and should be optimized for this specific molecule.

Protocol 1: Suzuki-Miyaura Coupling of Compound 1 with Phenylboronic Acid

| Parameter | Condition |

| Reactants | 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole (1.0 eq.), Phenylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.) |

| Catalyst System | Pd(PPh₃)₄ (0.05 eq.) |

| Solvent | Toluene/Ethanol/H₂O (4:1:1) |

| Temperature | 80 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) |

Procedure:

-

To a dry Schlenk flask, add 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole, phenylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent mixture and Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of Compound 1 with Phenylacetylene

| Parameter | Condition |

| Reactants | 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole (1.0 eq.), Phenylacetylene (1.2 eq.), Triethylamine (3.0 eq.) |

| Catalyst System | Pd(PPh₃)₂Cl₂ (0.03 eq.), CuI (0.05 eq.) |

| Solvent | Anhydrous THF or DMF |

| Temperature | Room Temperature to 60 °C |

| Atmosphere | Inert (Argon or Nitrogen) |

| Reaction Time | 6-18 hours (monitor by TLC/LC-MS) |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent, followed by triethylamine and phenylacetylene via syringe.

-

Stir the reaction at the desired temperature until completion.

-

Upon completion, cool the mixture, filter through a pad of Celite, and rinse with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent and purify the residue by column chromatography.[14][35]

Conclusion

While direct experimental data for 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole is not yet available in the public domain, a robust and chemically sound reactivity profile can be confidently predicted based on the well-established chemistry of its constituent functional groups. The C4-bromo position serves as a highly versatile anchor point for diversification through palladium-catalyzed cross-coupling and metal-halogen exchange reactions. The methylsulfanyl groups at C2 and C5 not only influence the electronic landscape of the thiazole ring but also present opportunities for further transformation through oxidation, which in turn could enable subsequent nucleophilic substitution reactions. This predictive guide offers a strategic roadmap for chemists to begin exploring the synthetic potential of this promising heterocyclic building block, paving the way for its application in the development of new medicines and materials.

References

- Bellina, F., & Rossi, R. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.

- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 443-453.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767.

- Singh, R., et al. (2024). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Journal of Pharma Insights and Research, 2(6), 107-114.

- Bach, T., & Hehn, J. P. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5589-5595.

- El-Sayed, M. A. A., et al. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6).

- Tian, Q., et al. (2017).

- Bellina, F., & Rossi, R. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters.

- Pammer, F. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5966-5971.

- Bach, T., & Hehn, J. P. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5589-5595.

- Kumar, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 215-230.

- Tian, Q., et al. (2017).

- Bach, T., & Hehn, J. P. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5589-5595.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

- Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(8), 3937-3969.

- Nefzi, A., et al. (2025). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry, 23, 9257-9284.

- Smith, J., et al. (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv.

- Hu, W., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2450-2453.

- Singh, K. R., et al. (2023). Regioselective Synthesis of 2,4- and 2,5-Disubstituted 1,3-Thiazoles from 2-Oxo-2-(amino)

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4-Bromothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

- da Silva, A. B., et al. (2016). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. RSC Advances, 6(92), 89379-89388.

-

Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3243-3246.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

J&K Scientific LLC. (2022). 4-Bromothiazole. Retrieved from [Link]

- Smith, J. D., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- Evano, G., & Theunissen, C. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 7, 777.

- D'hooghe, M., et al. (2005). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10.

- Sun, W., et al. (2005). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 70(12), 4881-4884.

- Guler, O. O., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.

- Guler, O. O., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.

- Kumar, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(15), 5824.

- Annunziata, R., et al. (2001). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. The Journal of Organic Chemistry, 66(10), 3160-3165.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. 4-Bromothiazole | 34259-99-9 | Benchchem [benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Stille reaction - Wikipedia [en.wikipedia.org]

- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]

- 24. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 28. ias.ac.in [ias.ac.in]

- 29. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 30. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 31. chemrxiv.org [chemrxiv.org]

- 32. benthamdirect.com [benthamdirect.com]

- 33. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. jk-sci.com [jk-sci.com]

- 35. people.chem.ucsb.edu [people.chem.ucsb.edu]

Potential applications of thiazole-based compounds in medicinal chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Relevance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have cemented its status as a "privileged scaffold" in drug design.[3] From the life-saving antibiotic properties of Penicillin to the targeted anticancer activity of Dasatinib, the thiazole moiety is a recurring motif in a multitude of clinically approved drugs, underscoring its profound therapeutic impact.[4][5][6] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive technical overview of the contemporary applications of thiazole-based compounds, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will explore the causality behind experimental choices in their development and provide actionable insights for future drug discovery endeavors.

The Versatility of Thiazole: A Gateway to Diverse Bioactivities

The thiazole nucleus serves as a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities.[7][8] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[9][10] This versatility stems from the ability of the thiazole ring to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its capacity to serve as a bioisosteric replacement for other functionalities.[5]

Anticancer Applications: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer with remarkable efficacy.[5][11] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis and disruption of the cell cycle.[11][12]

Kinase Inhibition: A Dominant Anticancer Strategy

A prominent mechanism through which thiazole-based compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][11] The nitrogen and sulfur atoms of the thiazole ring can form crucial hydrogen bonds with amino acid residues in the active sites of various protein kinases.[13]

A prime example is Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[1][13] It is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Another notable example is Dabrafenib , a selective inhibitor of BRAF kinase, used in the treatment of metastatic melanoma with BRAF V600E mutations.[1][13]

The development of such targeted therapies underscores the power of structure-based drug design, where the thiazole scaffold is strategically functionalized to achieve high affinity and selectivity for the target kinase.

Diagram 1: Generalized Signaling Pathway of Thiazole-Based Kinase Inhibitors

Caption: Thiazole-based inhibitors block kinase activity, disrupting oncogenic signaling.

Other Anticancer Mechanisms

Beyond kinase inhibition, thiazole derivatives have been shown to induce apoptosis, disrupt tubulin polymerization, and inhibit other critical enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases.[11] For instance, the synthetic nucleoside analogue Tiazofurin is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for nucleotide biosynthesis, thereby exerting its antineoplastic effects.[2][12]

The antiproliferative activity of various thiazole derivatives against different cancer cell lines is often quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-based 1,3-thiazoles | A549 (Lung), MCF-7 (Breast) | 0.03 - 98.0 | [12] |

| β-pentene based thiazoles | HeLa (Cervical), SSMC-7721 (Liver), CT-26 (Colon) | 3.48 - 8.84 | [8] |

| Pyrazole, naphthalene, and thiazole hybrids | HeLa, HepG2 | 0.86 - 8.49 | [8] |

| Thiazolo[5,4-d]pyrimidine derivatives | MGC803 (Gastric) | 1.03 | [14] |

| Phenylthiazole-incorporated quinolines | Breast Cancer | 5.71 | [7] |

Table 1: Anticancer Activity of Selected Thiazole Derivatives.

Antimicrobial Applications: Combating Infectious Diseases

The thiazole ring is a fundamental component of many antimicrobial agents, a legacy that began with the discovery of penicillin.[15][16] Thiazole derivatives exhibit a broad spectrum of activity against various bacteria and fungi, making them a vital area of research in the face of rising antimicrobial resistance.[4][17][18]

Antibacterial Activity

The antibacterial efficacy of thiazole compounds is often attributed to the presence of the S-C=N toxophoric unit.[19] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[17] For example, Sulfathiazole is a sulfonamide antibiotic containing a thiazole moiety.[2] Numerous studies have reported the synthesis of novel thiazole derivatives with potent antibacterial activity, often enhanced by the incorporation of other heterocyclic rings like pyrazoline or by the presence of specific substituents.[17][20]

Antifungal Activity

Thiazole derivatives have also demonstrated significant antifungal properties.[4][15] For instance, Abafungin is an antifungal agent that contains a thiazole ring.[2] Research has shown that thiazole derivatives can be as effective as established antifungal drugs like ketoconazole and fluconazole against various Candida strains.[16] The presence of two thiazole moieties linked by a hydrazone group has been associated with increased antifungal activity.[4]

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve α-haloketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

Step 2: Addition of Thioamide

-

To the stirred solution, add a thioamide (1 equivalent).

Step 3: Reaction Conditions

-

Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and neutralize with a base (e.g., sodium bicarbonate) if necessary.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

Diagram 2: Experimental Workflow for Hantzsch Thiazole Synthesis

Caption: A streamlined workflow for the synthesis of 2-aminothiazole derivatives.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Thiazole and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21][22] The development of selective COX-2 inhibitors is a key strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[22]

Meloxicam , a widely used NSAID, features a thiazole ring and exhibits preferential inhibition of COX-2.[8] Research has shown that the substitution pattern on the thiazole ring can significantly influence the anti-inflammatory activity and COX-2 selectivity.[22] For instance, compounds with chloro and fluorophenyl substituents have shown potent anti-inflammatory effects.[22]

Neuroprotective Applications: A Frontier in Neurological Disorders

Emerging research highlights the potential of thiazole-based compounds in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[23][24][25] Their neuroprotective effects are mediated through various mechanisms, including the modulation of neurotransmitter receptors and the inhibition of enzymes involved in neuroinflammation and oxidative stress.[23][25]

Riluzole , an FDA-approved drug for amyotrophic lateral sclerosis (ALS), contains a thiazole moiety and is known for its neuroprotective properties.[23][26] Thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors, which could be beneficial in conditions characterized by excitotoxicity.[23][27] Furthermore, thiazole sulfonamides have shown promise in preclinical models of Parkinson's disease by protecting against oxidative stress-induced neuronal damage.[24]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[1][20] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

-

Position 2: Modifications at this position, such as the attachment of a thiourea linker, have been shown to enhance anticancer properties.[1]

-

Position 4: Aryl or alkyl substitutions at this position can influence chemical stability and pharmacokinetic properties.[1] The presence of a p-bromophenyl group at this position has been linked to increased antifungal and antituberculosis activities.[20]

-

Position 5: Acyl group substitution at this position has been associated with antibacterial activity.[20]

The hybridization of the thiazole scaffold with other heterocyclic rings, such as pyrazoline, pyrazole, and imidazole, is a common strategy to enhance antimicrobial activity.[20]

Conclusion and Future Perspectives

The thiazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of novel thiazole derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. The exploration of thiazole-based compounds in emerging therapeutic areas, such as neurodegenerative diseases and viral infections, holds significant promise. Furthermore, the application of advanced computational methods and structure-based drug design will undoubtedly accelerate the discovery of the next generation of thiazole-containing drugs, addressing unmet medical needs and improving human health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archives.ijper.org [archives.ijper.org]

- 9. kuey.net [kuey.net]

- 10. tandfonline.com [tandfonline.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. media.neliti.com [media.neliti.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | IntechOpen [intechopen.com]

- 15. jbarbiomed.com [jbarbiomed.com]

- 16. sysrevpharm.org [sysrevpharm.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

Polysubstituted Thiazoles: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Drug Development

The Strategic Importance of Polysubstituted Thiazoles

Thiazoles—five-membered heterocyclic compounds containing sulfur and nitrogen—are privileged scaffolds in medicinal chemistry and organic synthesis. Polysubstituted thiazoles (di-, tri-, and fully substituted variants) are integral to the architecture of numerous FDA-approved drugs and bioactive natural products 1. By acting as bioisosteres for various aromatic and heteroaromatic rings, polysubstituted thiazoles dramatically improve a drug candidate's aqueous solubility, lipophilicity, and metabolic stability.

Clinically, this pharmacophore is indispensable. For example, the trisubstituted thiazole Fentiazac serves as a potent anti-inflammatory agent, Febuxostat is a critical xanthine oxidase inhibitor used for gout, and the disubstituted thiazole Dasatinib is a frontline antineoplastic agent 2.

Evolution of Synthetic Methodologies: From Hantzsch to MCRs

Historically, the construction of the thiazole core relied on the classical Hantzsch synthesis , which involves the condensation of α -haloketones with thioamides. While foundational, traditional Hantzsch protocols often suffer from low atom economy, require harsh reflux conditions, and generate stoichiometric halogenated waste.

To overcome these limitations, modern synthetic strategies have pivoted toward Domino/Cascade and Multicomponent Reactions (MCRs) [[3]](). MCRs allow for the one-pot assembly of three or more simple precursors into complex polysubstituted thiazoles. Recent advancements also include catalyst-free heterocyclizations, such as the reaction of α -chloroglycinates with thioureas, which provides straightforward access to 5-acylamino-1,3-thiazoles without the need for transition metals 4.

Mechanistic Deep-Dive: HFIP-Mediated Multicomponent Assembly

A major breakthrough in green MCRs is the utilization of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a reaction medium. HFIP is not merely a passive solvent; its strong hydrogen-bond donating capability actively stabilizes transition states and activates carbonyl functionalities. This drives the initial Knoevenagel condensation and subsequent cyclization (C–S and C–N bond formation) at room temperature, completely bypassing the need for Lewis acid catalysts [[5]]().

Mechanistic pathway of HFIP-mediated multicomponent thiazole synthesis.

Self-Validating Experimental Protocol: One-Pot Synthesis of Pyrazole-Linked Thiazoles

To ensure reproducibility and high fidelity in structural generation, the following protocol details the HFIP-mediated synthesis of pyrazole-linked thiazoles 5. Every step is designed with explicit causality to serve as a self-validating system.

Phase 1: Stoichiometric Assembly

-

Action : In a 10 mL round-bottom flask, combine aryl glyoxal (1.0 mmol), pyrazolone (1.0 mmol), and aryl thioamide (1.0 mmol).

-

Causality : Utilizing exact equimolar ratios prevents the formation of competitive side products and eliminates the need to separate unreacted starting materials during downstream purification.

-

-

Action : Add 2.0 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

-

Causality : HFIP acts as both the solvent and a potent hydrogen-bond donor. It activates the carbonyl oxygen of the aryl glyoxal, increasing its electrophilicity to facilitate nucleophilic attack by the pyrazolone without requiring transition metal catalysts.

-

Phase 2: Reaction Execution & Self-Validation 3. Action : Stir the mixture continuously at room temperature (25°C). 4. Self-Validating Step (Monitoring) : Perform Thin-Layer Chromatography (TLC) every 30 minutes using a hexane/ethyl acetate (7:3) eluent.

-

Causality : TLC provides a real-time, empirical validation of the reaction's progress. The complete disappearance of the distinct starting material spots and the emergence of a single, highly fluorescent product spot under UV light (254 nm) rigorously confirms total conversion (typically achieved within 1–3 hours).

Phase 3: Isolation and Structural Confirmation 5. Action : Evaporate the HFIP under reduced pressure and recrystallize the crude solid from hot ethyl acetate.

-

Causality : HFIP is highly volatile (b.p. 58°C) and can be quantitatively recovered for reuse, aligning the protocol with green chemistry standards. Recrystallization exploits the differential solubility of the target polysubstituted thiazole versus trace impurities, bypassing time-consuming column chromatography.

-

Self-Validating Step (Characterization) : Confirm the molecular architecture using 1 H NMR, 13 C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Causality : NMR validates the regiochemistry of the newly formed C-S and C-N bonds, ensuring the correct isomer was synthesized, while HRMS confirms the exact mass of the target scaffold.

-

Quantitative Data: Benchmarking Synthetic Strategies

The choice of synthetic route directly impacts yield, scalability, and environmental footprint. The table below summarizes the quantitative metrics of leading methodologies for thiazole synthesis.

| Synthetic Strategy | Key Reactants | Catalyst / Solvent | Reaction Conditions | Avg. Yield (%) | Atom Economy / Green Metric |

| Classical Hantzsch | α -haloketones, thioamides | Various / Ethanol | Reflux, 4–12 h | 60–75% | Low (Generates HX waste) |

| Catalyst-Free Hantzsch | α -chloroglycinates, thioureas | None / Solvent-free or EtOH | RT to 50°C, 2–6 h | 75–88% | Moderate to High 4 |

| Cascade Ugi/Wittig | Aldehydes, isocyanides, amines | Triethylamine / Methanol | RT, 2–6 h | 70–85% | High (One-pot assembly) 3 |

| HFIP-Mediated MCR | Aryl glyoxal, thioamide, pyrazolone | HFIP (Promoter & Solvent) | RT, 1–3 h | 80–90% | Excellent (Solvent recyclable) 5 |

| Lawsone-Appended MCR | Lawsone, aldehydes, amines, sulfur | Metal-free / Various | 80°C, 4–8 h | 85–92% | High (Complex architecture) 2 |

Biological Translation: Thiazoles in Oncology and Drug Development

In oncology, the thiazole core is frequently deployed to target specific kinase domains. The nitrogen and sulfur atoms within the ring act as excellent hydrogen-bond acceptors and donors (when substituted), allowing precise interactions with amino acid residues in target proteins.

A prime clinical example is Dasatinib , a dual BCR-ABL and Src family tyrosine kinase inhibitor. The thiazole ring in Dasatinib is critical for anchoring the molecule within the ATP-binding pocket of the active conformation of the BCR-ABL kinase [[6]](). This blockade prevents the phosphorylation of downstream effector proteins (like STAT5 and ERK), effectively halting the proliferation of chronic myeloid leukemia (CML) cells and inducing apoptosis.

Dasatinib mechanism of action via BCR-ABL kinase inhibition.

References

-

Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives Current Organic Chemistry, 2022. [Link]

-

HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives The Journal of Organic Chemistry, 2024.[Link]

-

Recent Advances in Di-, Tri-Substituted Mono-Thiazoles, and Bis-Thiazoles: Factors Affecting Biological Activities, Future Aspects, and Challenges Current Topics in Medicinal Chemistry, 2024.[Link]

-

One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone The Journal of Organic Chemistry, 2025.[Link]

-

Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates Molecules / ResearchGate, 2019.[Link]

-

A Review On Thiazole As Anticancer Agents Neliti, 2018.[Link]

Sources

"4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole" IUPAC name

An In-depth Technical Guide to 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2,5-bis(methylsulfanyl)-1,3-thiazole, a substituted thiazole of interest in synthetic and medicinal chemistry. It details the compound's nomenclature, structural and physicochemical properties, potential synthetic pathways, and its role as a versatile chemical building block.

Nomenclature and Structural Identification